molecular formula C10H15N3O4S B255980 Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate

Cat. No. B255980
M. Wt: 273.31 g/mol
InChI Key: QHQJQRZZXMOCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate is a chemical compound that has shown potential for use in scientific research.

Mechanism of Action

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate works by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate are still being studied. However, it is known that an increase in acetylcholine concentration can lead to improved cognitive function, as acetylcholine is involved in memory and learning processes.

Advantages and Limitations for Lab Experiments

One advantage of using isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate in lab experiments is its specificity for acetylcholinesterase. This allows researchers to selectively inhibit the activity of this enzyme, without affecting other enzymes or neurotransmitters. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have therapeutic potential for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the study of the compound's effects on other neurotransmitter systems, which could lead to a better understanding of its mechanism of action. Finally, the compound could be used as a tool for studying the role of acetylcholine in various physiological processes.
In conclusion, isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate has shown potential for use in scientific research due to its ability to inhibit the activity of acetylcholinesterase. While the biochemical and physiological effects of the compound are still being studied, it has the potential to be a useful tool for studying the role of acetylcholine in various physiological processes. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate can be synthesized through a multistep reaction process. The starting material is isobutyl acrylate, which is reacted with thiosemicarbazide to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to form the final product.

Scientific Research Applications

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate has shown potential for use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

Product Name

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate

InChI

InChI=1S/C10H15N3O4S/c1-5(2)4-17-9(15)6(3)18-8-7(14)11-10(16)13-12-8/h5-6H,4H2,1-3H3,(H2,11,13,14,16)

InChI Key

QHQJQRZZXMOCHF-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C)SC1=NNC(=O)NC1=O

Canonical SMILES

CC(C)COC(=O)C(C)SC1=NNC(=O)NC1=O

Origin of Product

United States

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